
3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Iodination: The iodine atom can be introduced through electrophilic iodination using iodine or an iodine-containing reagent.
Coupling Reaction: The final step involves coupling the pyrazole derivative with a fluorinated pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor
Electrophilic Iodination: Iodine or iodine-containing reagents
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-(4-chloro-3-methyl-1H-pyrazol-1-yl)pyridine
- 3-fluoro-5-(4-bromo-3-methyl-1H-pyrazol-1-yl)pyridine
- 3-fluoro-5-(4-iodo-3-ethyl-1H-pyrazol-1-yl)pyridine
Uniqueness
The uniqueness of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine lies in the combination of fluorine and iodine atoms in its structure. This combination can enhance the compound’s reactivity and binding affinity, making it a valuable building block for the synthesis of complex molecules with specific properties.
Properties
Molecular Formula |
C9H7FIN3 |
|---|---|
Molecular Weight |
303.07 g/mol |
IUPAC Name |
3-fluoro-5-(4-iodo-3-methylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C9H7FIN3/c1-6-9(11)5-14(13-6)8-2-7(10)3-12-4-8/h2-5H,1H3 |
InChI Key |
KNGQLDWAPABGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1I)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



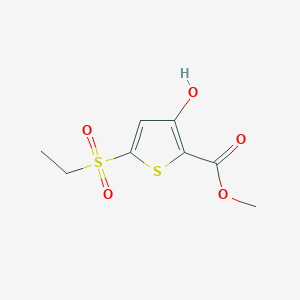

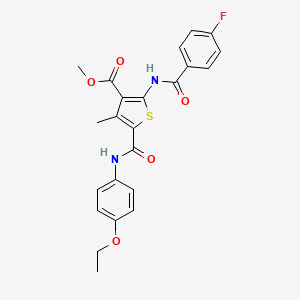
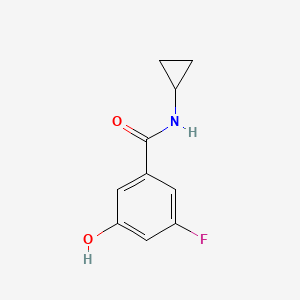
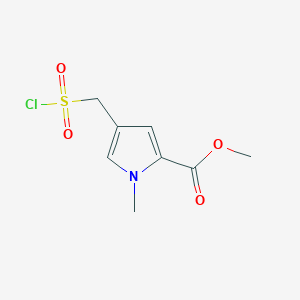



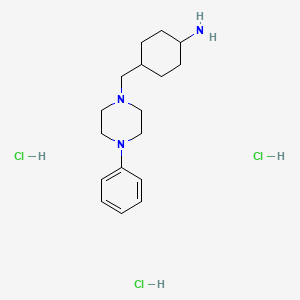
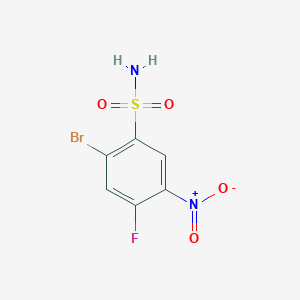
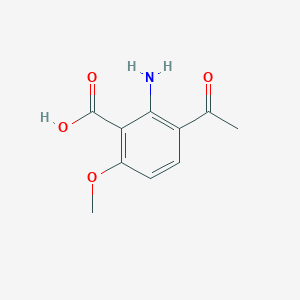
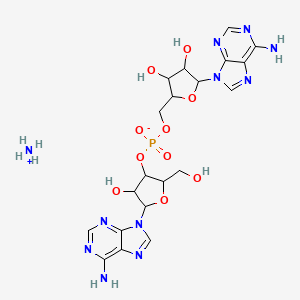
![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)
